Cas no 892778-58-4 (4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine)

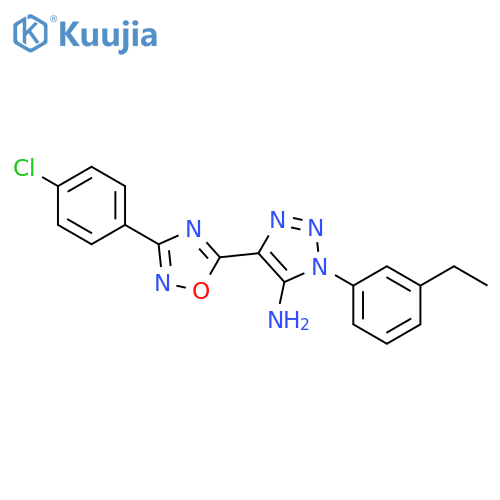

892778-58-4 structure

商品名:4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine

4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,3-Triazol-5-amine, 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-

- AKOS001915088

- 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine

- 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine

- CCG-166816

- 892778-58-4

- 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine

- F1603-0530

- 4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine

-

- インチ: 1S/C18H15ClN6O/c1-2-11-4-3-5-14(10-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-6-8-13(19)9-7-12/h3-10H,2,20H2,1H3

- InChIKey: VXEIBDSPOYZCFQ-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=CC(CC)=C2)C(N)=C(C2ON=C(C3=CC=C(Cl)C=C3)N=2)N=N1

計算された属性

- せいみつぶんしりょう: 366.0995868g/mol

- どういたいしつりょう: 366.0995868g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 463

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 95.6Ų

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3(Predicted)

- ふってん: 607.5±65.0 °C(Predicted)

- 酸性度係数(pKa): -3.34±0.70(Predicted)

4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1603-0530-25mg |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |

892778-58-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1603-0530-40mg |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |

892778-58-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1603-0530-100mg |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |

892778-58-4 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1603-0530-5μmol |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |

892778-58-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1603-0530-1mg |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |

892778-58-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1603-0530-20mg |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |

892778-58-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1603-0530-50mg |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |

892778-58-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1603-0530-30mg |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |

892778-58-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1603-0530-2mg |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |

892778-58-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1603-0530-5mg |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |

892778-58-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

892778-58-4 (4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量